molecular formula C16H16O B14486733 9-(Propan-2-YL)-9H-xanthene CAS No. 63710-08-7

9-(Propan-2-YL)-9H-xanthene

Cat. No.: B14486733
CAS No.: 63710-08-7
M. Wt: 224.30 g/mol
InChI Key: NNYWTBGJYCOBOF-UHFFFAOYSA-N
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Description

9-(Propan-2-YL)-9H-xanthene is an organic compound belonging to the xanthene family Xanthenes are tricyclic compounds consisting of two benzene rings fused to a central pyran ring The compound this compound is characterized by the presence of an isopropyl group attached to the ninth position of the xanthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Propan-2-YL)-9H-xanthene typically involves the alkylation of xanthene. One common method is the Friedel-Crafts alkylation, where xanthene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

9-(Propan-2-YL)-9H-xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form xanthone derivatives.

    Reduction: Reduction reactions can convert it to dihydroxanthene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the xanthene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Dihydroxanthene derivatives.

    Substitution: Various substituted xanthenes depending on the reagent used.

Scientific Research Applications

9-(Propan-2-YL)-9H-xanthene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 9-(Propan-2-YL)-9H-xanthene varies depending on its application. In biological systems, it may interact with cellular components through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Its photophysical properties allow it to act as a fluorescent probe, where it absorbs light at a specific wavelength and emits light at a different wavelength, aiding in the visualization of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Xanthene: The parent compound without the isopropyl group.

    Xanthone: An oxidized derivative of xanthene.

    Fluorescein: A xanthene derivative widely used as a fluorescent dye.

Uniqueness

9-(Propan-2-YL)-9H-xanthene is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability and alter its interaction with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

63710-08-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

9-propan-2-yl-9H-xanthene

InChI

InChI=1S/C16H16O/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,16H,1-2H3

InChI Key

NNYWTBGJYCOBOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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